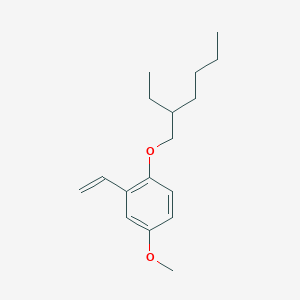
2,5-Dimethyl-d6-pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-d6-pyrazine is a deuterated derivative of 2,5-dimethylpyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methyl groups attached to the pyrazine ring at positions 2 and 5, with deuterium atoms replacing the hydrogen atoms. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-d6-pyrazine typically involves the deuteration of 2,5-dimethylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-d6-pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of 2,5-dimethylpyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethylpyrazine derivatives.
Substitution: Halogenated pyrazines.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-d6-pyrazine is widely used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of pyrazine-based drugs.
Industry: Applied in the development of flavor and fragrance compounds, as well as in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-d6-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, influencing their activity. The deuterium atoms provide a unique advantage in studying these interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which allows for detailed analysis of molecular dynamics and binding affinities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrazine: The non-deuterated form, commonly used in flavor and fragrance applications.
2,6-Dimethylpyrazine: Another isomer with similar applications but different chemical properties.
2,3-Dimethylpyrazine: Used in similar contexts but with distinct reactivity and flavor profiles.
Uniqueness
2,5-Dimethyl-d6-pyrazine is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
Eigenschaften
CAS-Nummer |
139616-01-6 |
|---|---|
Molekularformel |
C6H2D6N2 |
Molekulargewicht |
114.18 |
Reinheit |
95% min. |
Synonyme |
2,5-Dimethyl-d6-pyrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)




![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)
![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)



